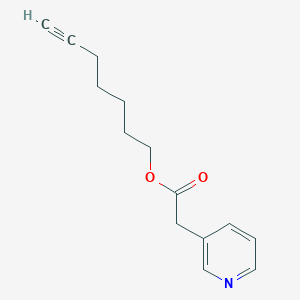
Hept-6-ynyl 2-pyridin-3-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-6-ynyl 2-pyridin-3-ylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hept-6-ynyl group attached to a 2-pyridin-3-ylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-ynyl 2-pyridin-3-ylacetate typically involves the esterification of 2-pyridin-3-ylacetic acid with hept-6-yn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Hept-6-ynyl 2-pyridin-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Hept-6-ynyl 2-pyridin-3-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hept-6-ynyl 2-pyridin-3-ylacetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Hept-6-ynyl 2-pyridin-3-ylacetate can be compared with other similar compounds, such as:
Hept-6-ynyl acetate: Lacks the pyridinyl group, making it less versatile in biological applications.
2-pyridin-3-ylacetic acid: Lacks the hept-6-ynyl group, which may reduce its reactivity in certain chemical reactions.
Hept-6-ynyl 2-pyridin-4-ylacetate: Similar structure but with a different position of the pyridinyl group, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its combination of the hept-6-ynyl and 2-pyridin-3-ylacetate moieties, providing a balance of reactivity and potential biological activity.
Properties
IUPAC Name |
hept-6-ynyl 2-pyridin-3-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-5-6-10-17-14(16)11-13-8-7-9-15-12-13/h1,7-9,12H,3-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSNRKPTPLZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCOC(=O)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one](/img/structure/B6968641.png)
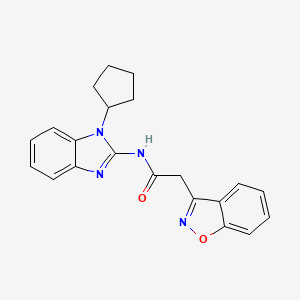
![tert-butyl N-methyl-N-[1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-yl]carbamate](/img/structure/B6968658.png)
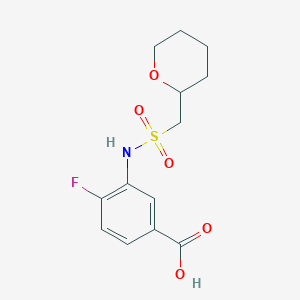
![[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6968676.png)
![Ethyl 2-[1-[4-(cyclopropanecarbonylamino)phenyl]ethylamino]-1,3-thiazole-4-carboxylate](/img/structure/B6968682.png)
![N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B6968690.png)
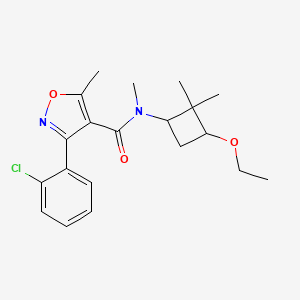
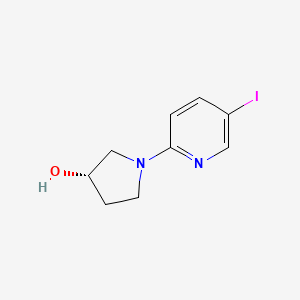
![2-Cyclohexyl-1-[4-(pyrimidine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6968733.png)
![4-[4-(3-Methoxyphenyl)piperidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6968736.png)
![N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide](/img/structure/B6968741.png)
![2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B6968748.png)
![4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B6968754.png)
